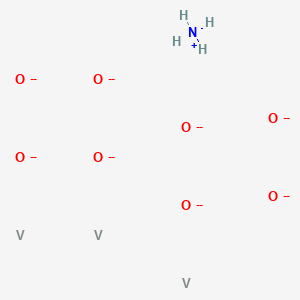
Ammonium trivanadium octaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium trivanadium octaoxide, also known as this compound, is a useful research compound. Its molecular formula is H4NO8V3-15 and its molecular weight is 298.856. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Applications
Battery Technology
Ammonium trivanadium octaoxide has garnered attention as a promising cathode material for rechargeable lithium-ion batteries. Its electrochemical properties, such as high specific energy and good rate capacity, make it comparable to established materials like lithium vanadate. Recent studies have demonstrated that this compound can achieve discharge capacities significantly higher than its potassium counterpart, which enhances its viability for energy storage solutions .
Table 1: Electrochemical Properties of this compound
| Property | Value |
|---|---|
| Specific Energy | High |
| Discharge Capacity | 35% greater than potassium variant |
| Cycle Life | Long |
| Rate Capacity | Good |
Case Study: Hydrothermal Synthesis
A study highlighted the hydrothermal synthesis of this compound microcrystals, which exhibited controlled morphologies (e.g., shuttles and flowers) by manipulating synthesis parameters such as temperature and pH. The optimal conditions were found to be 140 °C for 48 hours . The resulting microcrystals showed promising electrochemical characteristics suitable for battery applications.
Catalytic Applications
This compound serves as an effective catalyst in various chemical reactions, particularly in oxidation processes. Its layered structure allows for enhanced surface area and active sites, facilitating catalytic activity.
Table 2: Catalytic Activity of this compound
| Reaction Type | Application |
|---|---|
| Oxidation Reactions | Catalysis in organic synthesis |
| Environmental Remediation | Removal of pollutants |
Case Study: Environmental Remediation
Research has indicated that this compound can be utilized in the catalytic oxidation of organic pollutants. Its effectiveness in degrading hazardous substances under mild conditions showcases its potential for environmental applications .
Materials Science
Nanostructured Materials
The ability to synthesize this compound in nanostructured forms (e.g., nanorods) opens avenues for its application in advanced materials. These nanostructures can enhance the performance of composite materials used in electronics and photonics.
Table 3: Properties of Nanostructured this compound
| Structure Type | Dimension |
|---|---|
| Nanorods | Diameter: ~60 nm |
| Microcrystals | Length: Several microns |
特性
CAS番号 |
12207-63-5 |
|---|---|
分子式 |
H4NO8V3-15 |
分子量 |
298.856 |
IUPAC名 |
azanium;oxygen(2-);vanadium |
InChI |
InChI=1S/H3N.8O.3V/h1H3;;;;;;;;;;;/q;8*-2;;;/p+1 |
InChIキー |
POMVSUFROMBINU-UHFFFAOYSA-O |
SMILES |
[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V] |
同義語 |
ammonium trivanadium octaoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















